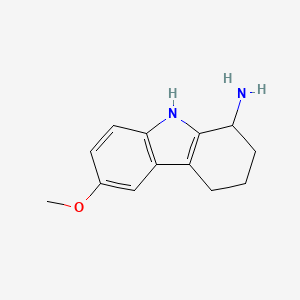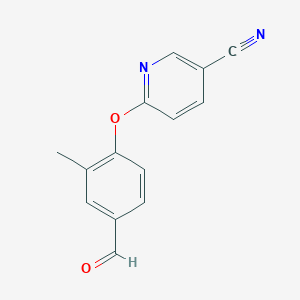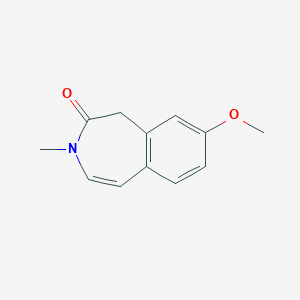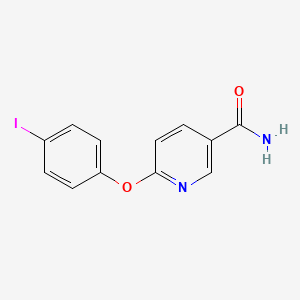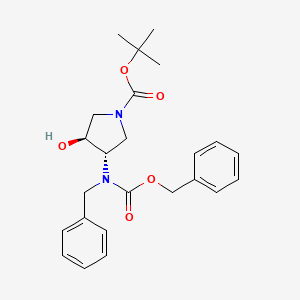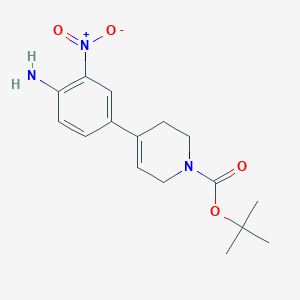
tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (TBAPNC) is an organic compound that is used in a variety of scientific research applications. It has been used in the synthesis of various compounds and in the study of biochemical and physiological effects. TBAPNC is a versatile compound that can be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 5-methyl-3-(3-nitrophenyl)-1,3-dihydropyridine-2-one (MNDO) and 5-methyl-3-((3-nitrophenyl)methyl)-1,3-dihydropyridine-2-one (MNDOM). tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has also been used in the study of biochemical and physiological effects. It has been used to study the effects of nitric oxide on the cardiovascular system, as well as the effects of nitric oxide on inflammation and wound healing.
Mecanismo De Acción
Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate acts as a nitric oxide donor, releasing nitric oxide in aqueous solution. Nitric oxide is a key molecule in the regulation of various physiological processes, such as vascular tone and platelet aggregation. Nitric oxide is also involved in the regulation of inflammation and wound healing. tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate releases nitric oxide in aqueous solution, which can then be used to study the effects of nitric oxide on various physiological processes.
Efectos Bioquímicos Y Fisiológicos
The release of nitric oxide by tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been studied in various contexts. It has been shown to have anti-inflammatory effects in vitro, as well as anti-platelet aggregation effects. It has also been shown to have a vasodilatory effect on the cardiovascular system, which can be beneficial in the management of hypertension. tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has also been shown to have a protective effect on the kidneys, as well as a protective effect on the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It also has a relatively long shelf life, making it an ideal compound for long-term experiments. Furthermore, it is a relatively safe compound, with no known toxicity or adverse effects.
However, there are some limitations to the use of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate in laboratory experiments. It is not very soluble in water, making it difficult to use in certain experiments. Furthermore, it can be difficult to accurately measure the amount of nitric oxide released by tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, as the release is dependent on the pH of the solution.
Direcciones Futuras
There are several potential future directions for the use of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate. It could be used in the development of new drugs or therapies for the treatment of hypertension. It could also be used in the development of new drugs or therapies for the treatment of inflammation and wound healing. Furthermore, it could be used to study the effects of nitric oxide on other physiological processes, such as metabolism and cell signaling. Finally, it could be used in the development of new compounds for the synthesis of other organic compounds.
Propiedades
IUPAC Name |
tert-butyl 4-(4-amino-3-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(20)18-8-6-11(7-9-18)12-4-5-13(17)14(10-12)19(21)22/h4-6,10H,7-9,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOITYVVUJGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




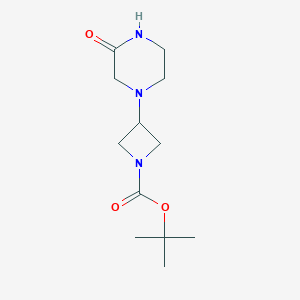
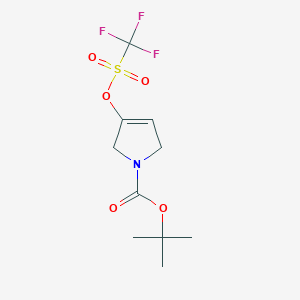
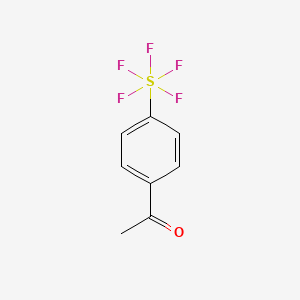
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)

